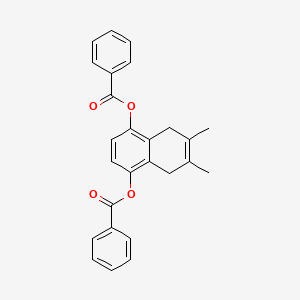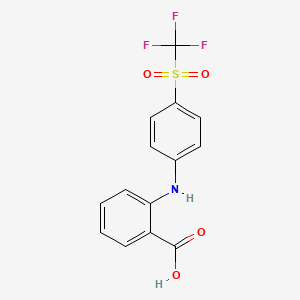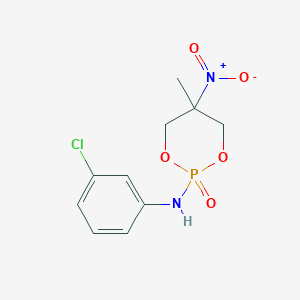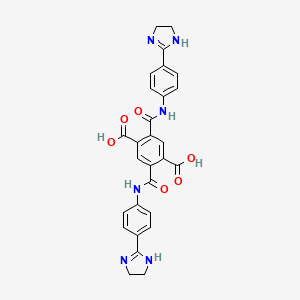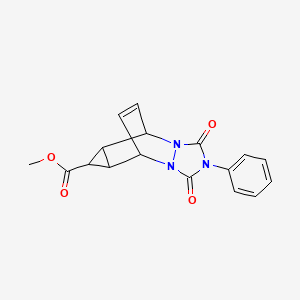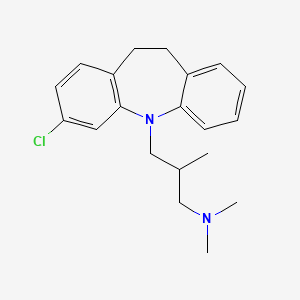
3-Chloro-beta-methylimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-beta-methylimipramine: is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imipramine, a tricyclic antidepressant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-beta-methylimipramine typically involves the chlorination of beta-methylimipramine. The process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-beta-methylimipramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-beta-methylimipramine is used as a precursor in the synthesis of various derivatives for research purposes. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a derivative of imipramine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Chloro-beta-methylimipramine involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. By blocking the reuptake transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of imipramine, but the presence of the chlorine atom may confer unique pharmacological properties.
Comparaison Avec Des Composés Similaires
Imipramine: The parent compound, known for its antidepressant properties.
Desipramine: A metabolite of imipramine with similar pharmacological effects.
Clomipramine: Another tricyclic antidepressant with a chlorine atom in a different position.
Uniqueness: 3-Chloro-beta-methylimipramine is unique due to the specific position of the chlorine atom, which may influence its binding affinity and selectivity for neurotransmitter transporters. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Propriétés
Numéro CAS |
1043-24-9 |
|---|---|
Formule moléculaire |
C20H25ClN2 |
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H25ClN2/c1-15(13-22(2)3)14-23-19-7-5-4-6-16(19)8-9-17-10-11-18(21)12-20(17)23/h4-7,10-12,15H,8-9,13-14H2,1-3H3 |
Clé InChI |
IIVKNTQHUDZKON-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


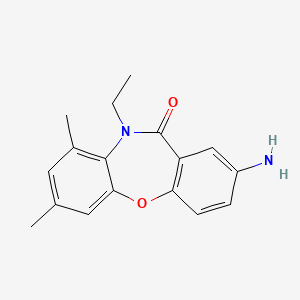
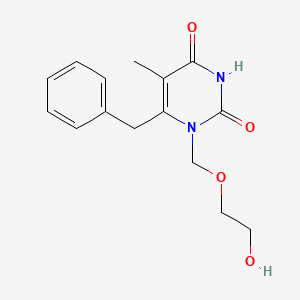
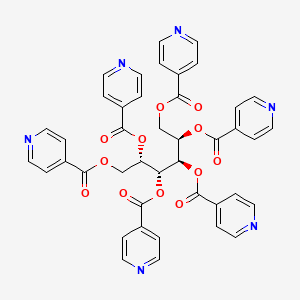
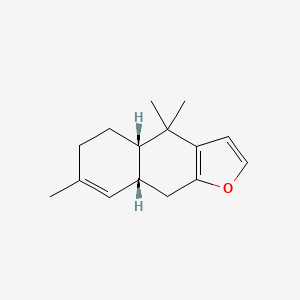
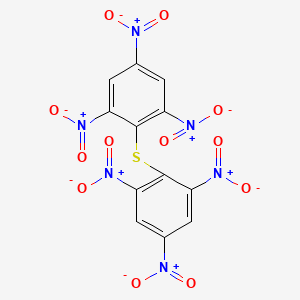
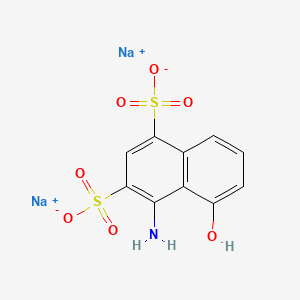
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
